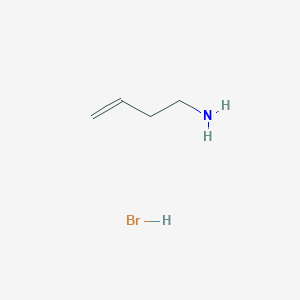
But-3-en-1-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has gained significant attention in scientific research due to its unique chemical structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
But-3-en-1-amine hydrobromide can be synthesized through various methods. One common approach involves the treatment of 2,3-dibromopropan-1-amine hydrobromide with phenyl lithium in tetrahydrofuran (THF) at low temperatures (around -78°C) for a couple of hours . This reaction yields the desired product through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
But-3-en-1-amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxides, saturated amines, and substituted alkenylamines .
Scientific Research Applications
But-3-en-1-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of But-3-en-1-amine hydrobromide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to But-3-en-1-amine hydrobromide include:
- But-2-en-1-amine hydrobromide
- But-1-en-1-amine hydrobromide
- Prop-2-en-1-amine hydrobromide
Uniqueness
This compound is unique due to its specific alkenylamine structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Biological Activity
But-3-en-1-amine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes an amine group attached to a butenyl chain with a hydrobromide salt. This configuration enhances its reactivity and interaction with biological systems.
The biological activity of this compound primarily involves its interaction with various biological targets, such as enzymes and receptors. The presence of the bromine atom may influence its binding affinity and selectivity, which is crucial for its pharmacological effects.
Key Mechanisms:
- Enzyme Modulation : The compound may act as a substrate or inhibitor for specific enzymes, thereby modulating metabolic pathways.
- Receptor Interaction : It can bind to neurotransmitter receptors, potentially affecting neurotransmission and other physiological processes.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of neurological disorders and cancer treatment.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed low micromolar GI50 values, indicating significant growth inhibition in human breast cancer cells (MDA-MB-468) when treated with the compound. This suggests its potential as an antitumor agent.
Case Study 2: Neuropharmacological Effects
In pharmacological studies, derivatives of this compound were tested for their ability to modulate receptor activity related to neurological disorders. The findings indicated that these compounds could influence neurotransmitter release and receptor sensitivity, paving the way for therapeutic applications in treating conditions like depression and anxiety.
Applications in Research and Industry
This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals targeting neurological disorders and cancer therapies. Its applications extend to biochemical research where it aids in understanding enzyme mechanisms and interactions.
Table 2: Applications of this compound
| Application Type | Description |
|---|---|
| Pharmaceutical Synthesis | Key intermediate in drug development |
| Biochemical Research | Studying enzyme mechanisms and interactions |
| Material Science | Development of new materials with enhanced properties |
Properties
Molecular Formula |
C4H10BrN |
|---|---|
Molecular Weight |
152.03 g/mol |
IUPAC Name |
but-3-en-1-amine;hydrobromide |
InChI |
InChI=1S/C4H9N.BrH/c1-2-3-4-5;/h2H,1,3-5H2;1H |
InChI Key |
NLWBBWRTJLAOEZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















